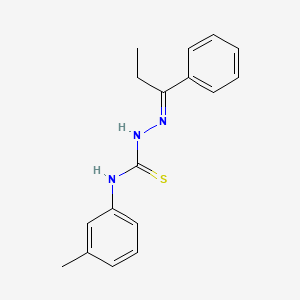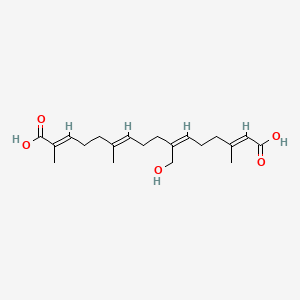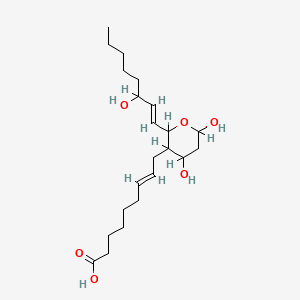
Silicon(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon(4+) is a monoatomic tetracation and an elemental silicon.
Silicon, also known as si(4+) or silica, belongs to the class of inorganic compounds known as homogeneous metalloid compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a metalloid atom. Silicon has been detected in multiple biofluids, such as blood and cerebrospinal fluid.
Wissenschaftliche Forschungsanwendungen
X-Ray Detection in Scientific Research : Silicon is used in the development of low-energy X-ray photon detectors for applications like protein crystallography. A study by Shin & Karim (2017) discusses a novel pixel architecture integrating a crystalline silicon X-ray detector with a thin-film transistor amorphous silicon pixel readout circuit, showing potential for high-resolution, cost-effective imaging arrays in X-ray diffraction and crystallography (Shin & Karim, 2017).
Biocompatibility for Medical Devices : Research by Bonaventura et al. (2019) focuses on the biocompatibility of Silicon and Silicon Carbide with human neural stem cells, underlining its potential in manufacturing implantable medical devices for neurodegenerative diseases (Bonaventura et al., 2019).
Semiconductor Physics and Power Electronics : Silicon carbide (SiC), a wide bandgap semiconductor, is crucial for power electronics, enabling higher efficiencies in energy generation, distribution, and usage. Liu, Tuttle, & Dhar (2015) review the advancements in SiC MOS physics and technology, discussing challenges like inversion channel mobility and gate oxide stability (Liu, Tuttle, & Dhar, 2015).
Improvement of Opto-Electrical Properties : Singh Jamwal & Kiani (2022) conducted research on silicon to enhance its opto-electrical properties using a laser technique, indicating changes in the bandgap and structural characteristics of silicon semiconductors (Singh Jamwal & Kiani, 2022).
Anode Material for Lithium-Ion Batteries : Silicon's high specific capacity makes it a promising anode material for lithium-ion batteries. Jin et al. (2017) discuss the challenges and recent progress in developing Si anodes, highlighting the need for further research for its widespread application (Jin et al., 2017).
Mechanical Applications in Microelectronics : A study by Chen et al. (2020) demonstrates that silicon, processed by lithography, exhibits high elastic strain limit, near ideal strength, and micron-scale plasticity, enhancing its potential for robust Si-based structures in microelectronics and microsystems (Chen et al., 2020).
Photonics and Telecommunication : Research in silicon photonics by Jones et al. (2019) highlights its applications in optical communication, biosensing, high-performance computing, and automotive industries, among others (Jones et al., 2019).
Eigenschaften
CAS-Nummer |
22537-24-2 |
|---|---|
Molekularformel |
Si+4 |
Molekulargewicht |
28.085 g/mol |
IUPAC-Name |
silicon(4+) |
InChI |
InChI=1S/Si/q+4 |
InChI-Schlüssel |
RWMKKWXZFRMVPB-UHFFFAOYSA-N |
SMILES |
[Si+4] |
Kanonische SMILES |
[Si+4] |
melting_point |
1414°C |
Andere CAS-Nummern |
7440-21-3 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



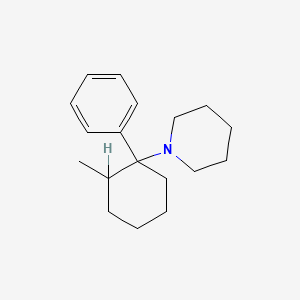
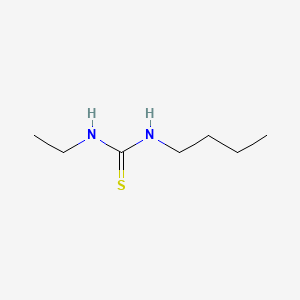
![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)
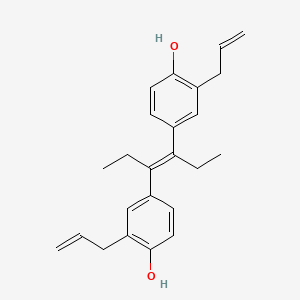
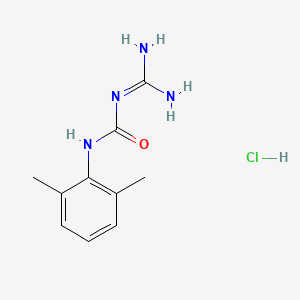
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide](/img/structure/B1231567.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

